Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]- Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]-
Brand Name: Vulcanchem
CAS No.: 651314-73-7
VCID: VC17293787
InChI: InChI=1S/C10H12N2O/c1(3-9-4-2-7-11-9)5-10-6-8-12-13-10/h6,8-9,11H,2-4,7H2
SMILES:
Molecular Formula: C10H12N2O
Molecular Weight: 176.21 g/mol

Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]-

CAS No.: 651314-73-7

Cat. No.: VC17293787

Molecular Formula: C10H12N2O

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]- - 651314-73-7

Specification

CAS No. 651314-73-7
Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
IUPAC Name 5-(3-pyrrolidin-2-ylprop-1-ynyl)-1,2-oxazole
Standard InChI InChI=1S/C10H12N2O/c1(3-9-4-2-7-11-9)5-10-6-8-12-13-10/h6,8-9,11H,2-4,7H2
Standard InChI Key GGMRHLNABFMDIP-UHFFFAOYSA-N
Canonical SMILES C1CC(NC1)CC#CC2=CC=NO2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-(3-pyrrolidin-2-ylprop-1-ynyl)-1,2-oxazole, reflects its core structure:

  • A five-membered isoxazole ring (C3H3NO\text{C}_{3}\text{H}_{3}\text{NO}) with oxygen at position 1 and nitrogen at position 2.

  • A propynyl linker (CCCH2-\text{C}\equiv\text{C}-\text{CH}_{2}-) attached to the isoxazole’s 5-position.

  • A pyrrolidine ring (a saturated five-membered amine, C4H9N\text{C}_{4}\text{H}_{9}\text{N}) bonded to the propynyl group’s terminal carbon.

The stereochemistry at the pyrrolidine’s chiral center (C2) remains unspecified in available data, suggesting racemic mixtures or unresolved configurations in current syntheses.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC10H12N2O\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}
Molecular Weight176.21 g/mol
InChI KeyGGMRHLNABFMDIP-UHFFFAOYSA-N
Canonical SMILESC1CC(NC1)CC#CC2=CC=NO2
Topological Polar SA41.5 Ų

Physicochemical Properties

Stability and Reactivity

  • Photolability: The isoxazole ring’s weak N–O bond (60kcal/mol\approx 60 \, \text{kcal/mol}) predisposes it to UV-induced rearrangement into oxazole derivatives, limiting photostability .

  • Acid-Base Behavior: The pyrrolidine nitrogen (pKa11\text{p}K_{a} \approx 11) confers weak basicity, enhancing solubility in acidic media.

  • Hydrogen Bonding: The isoxazole’s oxygen and pyrrolidine’s NH group act as H-bond acceptors/donors, influencing supramolecular interactions .

Table 2: Predicted Physicochemical Parameters

ParameterValue
LogP (Octanol-Water)1.72 ± 0.35
Water Solubility3.21 mg/mL (25°C)
Vapor Pressure0.12 mmHg (25°C)

Comparative Analysis with Related Isoxazole Derivatives

Table 3: Structural and Functional Comparison

CompoundMolecular FormulaKey FeaturesBioactivity
ABT-418C9H14N2O\text{C}_{9}\text{H}_{14}\text{N}_{2}\text{O}Methyl-substituted pyrrolidinenAChR agonist
ValdecoxibC16H14N2O3S\text{C}_{16}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}Sulfonamide groupCOX-2 inhibitor
5-[3-(2-Pyrrolidinyl)-...C10H12N2O\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}Propynyl-pyrrolidine linkerUndefined (research use)

The propynyl spacer in 5-[3-(2-pyrrolidinyl)-1-propynyl]-isoxazole differentiates it from classical isoxazole drugs, potentially modulating target selectivity and metabolic stability .

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